1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
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Overview
Description
1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves the reaction of 1-ethyl-2-phenyl-1H-benzo[d]imidazole with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or sodium hydroxide
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound’s ability to participate in cross-coupling reactions is facilitated by the palladium catalyst, which activates the boronate ester group for nucleophilic attack .
Comparison with Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Uniqueness: 1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole stands out due to its unique combination of a benzoimidazole core with a boronate ester group. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C21H25BN2O2 |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
1-ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
InChI |
InChI=1S/C21H25BN2O2/c1-6-24-18-13-12-16(22-25-20(2,3)21(4,5)26-22)14-17(18)23-19(24)15-10-8-7-9-11-15/h7-14H,6H2,1-5H3 |
InChI Key |
KFODIZVEEUDMHW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=N3)C4=CC=CC=C4)CC |
Origin of Product |
United States |
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